N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide
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Overview
Description
N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide is a chemical compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis. This compound features an indazole ring, which is a bicyclic structure containing nitrogen, and a prop-2-enamide group, which is an amide derivative of prop-2-enoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the coupling of an indazole derivative with a prop-2-enamide precursor. The reaction typically requires a catalyst, such as palladium, and is carried out under inert conditions to prevent oxidation. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would include the preparation of the indazole derivative and the prop-2-enamide precursor, followed by their coupling under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides.
Substitution: The compound can undergo substitution reactions, where functional groups on the indazole ring or the prop-2-enamide group are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic compounds (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction may produce reduced amides. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The indazole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of inflammatory responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide
- Poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate)
- Poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone)
Uniqueness
N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide is unique due to its specific structure, which combines the indazole ring with the prop-2-enamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the context of use.
Properties
IUPAC Name |
N-(1-prop-2-enylindazol-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-7-16-12-8-11(15-13(17)4-2)6-5-10(12)9-14-16/h3-6,8-9H,1-2,7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKFCPLRNZBAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC(=C2)NC(=O)C=C)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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